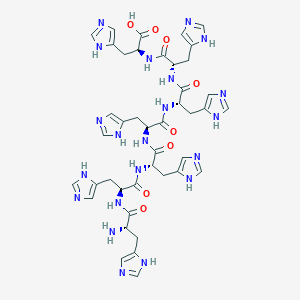
L-Histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidine is a peptide composed of seven histidine residues. Histidine is an essential amino acid involved in the biosynthesis of proteins. It contains an α-amino group, a carboxylic acid group, and an imidazole side chain, classifying it as a positively charged amino acid at physiological pH . The unique structure of this peptide makes it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidine involves the stepwise addition of histidine residues using solid-phase peptide synthesis (SPPS). This method allows for the precise control of the sequence and length of the peptide. The process typically involves the following steps:
Activation of the Carboxyl Group: The carboxyl group of the histidine residue is activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling Reaction: The activated carboxyl group reacts with the amino group of the growing peptide chain, forming a peptide bond.
Deprotection: Protecting groups on the amino and carboxyl groups are removed to allow for the next coupling reaction.
Cleavage and Purification: The completed peptide is cleaved from the solid support and purified using techniques such as HPLC.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system (e.g., E. coli), allowing for the production of the peptide in large quantities. The peptide is then purified using chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
L-Histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidine can undergo various chemical reactions, including:
Oxidation: The imidazole side chain of histidine can be oxidized to form products such as 2-oxo-histidine.
Reduction: Reduction reactions can occur at the imidazole ring, leading to the formation of reduced histidine derivatives.
Substitution: The imidazole ring can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide).
Major Products
Oxidation: 2-oxo-histidine.
Reduction: Reduced histidine derivatives.
Substitution: Halogenated or alkylated histidine derivatives.
Applications De Recherche Scientifique
L-Histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidine has various scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme catalysis.
Medicine: Explored for its potential therapeutic applications, such as in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a component in biochemical assays.
Mécanisme D'action
The mechanism of action of L-Histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidine involves its interaction with molecular targets through its imidazole side chains. These interactions can include:
Metal Ion Chelation: The imidazole rings can chelate metal ions, affecting enzyme activity and protein function.
Proton Transfer: The imidazole rings can participate in proton transfer reactions, influencing biochemical pathways.
Hydrogen Bonding: The peptide can form hydrogen bonds with other molecules, stabilizing protein structures and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Histidyl-L-histidine: A dipeptide with similar properties but shorter chain length.
L-Histidyl-L-histidyl-L-histidine: A tripeptide with intermediate chain length.
L-Histidyl-L-histidyl-L-histidyl-L-histidine: A tetrapeptide with properties between the dipeptide and the heptapeptide.
Uniqueness
L-Histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidine is unique due to its longer chain length, which allows for more complex interactions and applications. Its multiple histidine residues provide enhanced metal ion chelation and proton transfer capabilities, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
64134-31-2 |
|---|---|
Formule moléculaire |
C42H51N21O8 |
Poids moléculaire |
978.0 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C42H51N21O8/c43-29(1-22-8-44-15-51-22)36(64)58-30(2-23-9-45-16-52-23)37(65)59-31(3-24-10-46-17-53-24)38(66)60-32(4-25-11-47-18-54-25)39(67)61-33(5-26-12-48-19-55-26)40(68)62-34(6-27-13-49-20-56-27)41(69)63-35(42(70)71)7-28-14-50-21-57-28/h8-21,29-35H,1-7,43H2,(H,44,51)(H,45,52)(H,46,53)(H,47,54)(H,48,55)(H,49,56)(H,50,57)(H,58,64)(H,59,65)(H,60,66)(H,61,67)(H,62,68)(H,63,69)(H,70,71)/t29-,30-,31-,32-,33-,34-,35-/m0/s1 |
Clé InChI |
HPQCNRDTTAGZEJ-POFDKVPJSA-N |
SMILES isomérique |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CC6=CN=CN6)C(=O)N[C@@H](CC7=CN=CN7)C(=O)O)N |
SMILES canonique |
C1=C(NC=N1)CC(C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC5=CN=CN5)C(=O)NC(CC6=CN=CN6)C(=O)NC(CC7=CN=CN7)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Bromo-4-[(4-octylphenyl)ethynyl]benzene](/img/structure/B14505138.png)
![10-Hydroxy-8-methoxy-2H-phenanthro[3,4-d][1,3]dioxole-5-carboxylic acid](/img/structure/B14505139.png)

![3-[(2,3-Dichlorophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14505153.png)
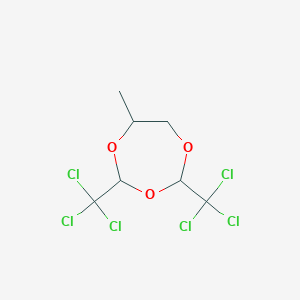
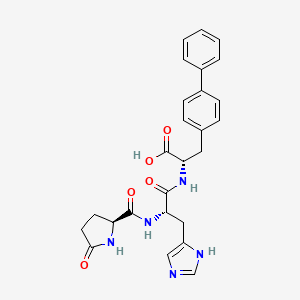
![Carbamic acid, [(4-methylphenyl)sulfonyl]-, 2-propynyl ester](/img/structure/B14505173.png)

![4-[(E)-(4-Methylpentan-2-ylidene)amino]-N-phenylaniline](/img/structure/B14505183.png)


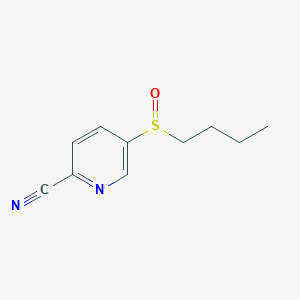
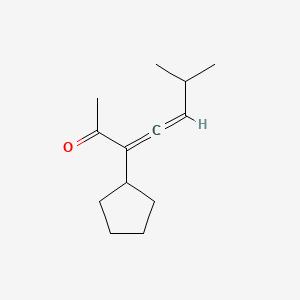
![5,5'-(Butane-1,4-diyl)bis[3-(methylsulfanyl)-1H-1,2,4-triazole]](/img/structure/B14505211.png)
